Nitric acid;phenylmethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phenylmethanamine typically involves the reduction of nitrobenzene. Nitrobenzene is first synthesized by treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The resulting nitrobenzene is then reduced to phenylmethanamine using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to neutralize the solution .
Industrial Production Methods
Industrial production of nitric acid involves the Ostwald process, which oxidizes ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to produce nitric acid . Phenylmethanamine can be produced on an industrial scale by catalytic hydrogenation of benzyl cyanide or by the reduction of benzyl chloride with ammonia.
Chemical Reactions Analysis
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: Nitrobenzene is reduced to phenylmethanamine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitrobenzene to phenylmethanamine.
Substitution: Acyl chlorides and acid anhydrides are used in substitution reactions with phenylmethanamine.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Phenylmethanamine
Substitution: N-phenylethanamide
Scientific Research Applications
Phenylmethanamine and its derivatives have significant applications in various scientific fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their interactions with biological molecules and potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects, including as precursors to pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylmethanamine involves its interaction with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, making it a versatile compound in organic synthesis . In biological systems, phenylmethanamine can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Phenylmethanamine can be compared with other primary amines, such as methylamine and ethylamine. While all these compounds contain an amine group, phenylmethanamine’s benzene ring imparts unique properties, such as increased stability and reactivity in certain reactions . Similar compounds include:
Methylamine: A simple primary amine with a single carbon chain.
Ethylamine: A primary amine with a two-carbon chain.
Phenylmethanamine’s unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
49580-44-1 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
nitric acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.HNO3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2;(H,2,3,4) |
InChI Key |
IYPATBNFQGRBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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